Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate
Description
Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a benzoate ester, a pyrrolidine ring, and a sulfonyl group
Properties
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S2/c1-26-18(21)13-2-6-16(7-3-13)28(24,25)20-11-10-17(12-20)27(22,23)15-8-4-14(19)5-9-15/h2-9,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZHPGFUPJJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Esterification: The benzoate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential applications in scientific research, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic uses, supported by data tables and case studies.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound may inhibit bacterial growth by targeting folic acid synthesis pathways, similar to known sulfonamide antibiotics.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A notable case study involved testing against breast cancer cells (MCF-7), where treatment resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM over 48 hours. The proposed mechanism involves the inhibition of specific enzymes related to cell growth and division.
Summary of Biological Activities
| Study | Biological Activity | Findings | Reference |
|---|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria like Staphylococcus aureus | |
| Study 2 | Anticancer | Induces apoptosis in breast cancer cells (MCF-7) | |
| Study 3 | Enzyme Inhibition | Inhibits enzymes involved in cell proliferation |
Antibacterial Efficacy
A clinical trial assessed the compound's effectiveness against Staphylococcus aureus infections. Patients treated with this compound exhibited a significant reduction in bacterial load compared to controls.
Cancer Treatment
In laboratory settings, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-((4-methylphenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate
- Methyl 4-((3-((4-fluorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate
Uniqueness
Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Biological Activity
Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzoate ester , a pyrrolidine ring , and a sulfonyl group . Its molecular formula is with a molecular weight of 443.9 g/mol. The synthesis typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Sulfonyl Group : Conducted via sulfonation reactions using sulfonyl chlorides.
- Esterification : The benzoate ester is formed using methanol and an acid catalyst.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding interactions with proteins, potentially influencing their function and leading to various pharmacological effects.
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains.
- Enzyme Inhibition : It has been reported as a potent inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Anticancer Properties : Investigations have shown its potential in cancer chemotherapy, particularly in inhibiting tumor growth.
- Hypoglycemic Effects : Some studies suggest it may help regulate blood glucose levels.
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antibacterial Screening : A study evaluated multiple derivatives containing the sulfonamide functionality, revealing that compounds similar to this compound showed significant antibacterial properties against clinical isolates.
- Enzyme Interaction Studies : Docking studies indicated strong binding affinity to AChE, suggesting potential therapeutic applications in neurodegenerative diseases.
- Cancer Cell Line Testing : Various derivatives were tested on cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis.
Q & A
Q. What are the standard protocols for synthesizing Methyl 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzoate?
- Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and subsequent coupling with benzoate esters. Key steps include:
- Sulfonylation: Reacting 3-((4-chlorophenyl)sulfonyl)pyrrolidine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or tetrahydrofuran .
- Esterification: Coupling the sulfonated intermediate with methyl 4-sulfobenzoate using a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Purification: Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR Spectroscopy: Analyze H and C NMR to verify sulfonyl and ester groups (e.g., sulfonyl protons at δ 3.1–3.3 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS), expecting a molecular ion peak at m/z ≈ 455.0 (CHClNOS) .
- Elemental Analysis: Validate purity by matching experimental and theoretical C/H/N/S percentages .
Q. What are the recommended methods for assessing the compound’s stability under laboratory conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability: Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures (e.g., 25–150°C) .
- Hydrolytic Stability: Expose the compound to buffers (pH 1–13) and analyze degradation via HPLC over 24–72 hours .
- Light Sensitivity: Perform photostability tests under UV/visible light (ICH Q1B guidelines) .
Q. How can researchers evaluate the compound’s toxicity in preliminary assays?
- Methodological Answer: Use in vitro models:
- Cytotoxicity Assays: Treat human cell lines (e.g., HEK-293) with varying concentrations (1–100 µM) and measure viability via MTT or resazurin assays .
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer: Employ Design of Experiments (DoE):
- Parameter Screening: Test variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Byproduct Mitigation: Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .
Q. What strategies are effective for resolving diastereomeric mixtures in derivatives of this compound?
- Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and mobile phases containing hexane/isopropanol .
- Crystallization-Induced Diastereomer Resolution: Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
- Methodological Answer:
- Analog Synthesis: Modify substituents on the pyrrolidine or benzoate moieties (e.g., replace 4-chlorophenyl with other aryl groups) .
- Biological Screening: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action in protein interactions?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized proteins .
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding conformations .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of binding .
Q. How can researchers address contradictory data in physicochemical property reports (e.g., melting point discrepancies)?
- Methodological Answer:
- Reproducibility Checks: Replicate experiments using identical purification methods (e.g., recrystallization from ethyl acetate/hexane) .
- DSC Analysis: Use differential scanning calorimetry to confirm melting points and detect polymorphs .
- Cross-Validation: Compare data with structurally similar compounds (e.g., sulfonamide derivatives from ) .
Q. What methodologies are recommended for analyzing the compound’s behavior in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
